methyl 3-(2-{[(4-methylphenyl)methyl]carbamoyl}ethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate methyl 3-(2-{[(4-methylphenyl)methyl]carbamoyl}ethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate
Brand Name: Vulcanchem
CAS No.: 946330-08-1
VCID: VC7479551
InChI: InChI=1S/C21H21N3O4S/c1-13-3-5-14(6-4-13)12-22-18(25)9-10-24-19(26)16-8-7-15(20(27)28-2)11-17(16)23-21(24)29/h3-8,11H,9-10,12H2,1-2H3,(H,22,25)(H,23,29)
SMILES: CC1=CC=C(C=C1)CNC(=O)CCN2C(=O)C3=C(C=C(C=C3)C(=O)OC)NC2=S
Molecular Formula: C21H21N3O4S
Molecular Weight: 411.48

methyl 3-(2-{[(4-methylphenyl)methyl]carbamoyl}ethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate

CAS No.: 946330-08-1

Cat. No.: VC7479551

Molecular Formula: C21H21N3O4S

Molecular Weight: 411.48

* For research use only. Not for human or veterinary use.

methyl 3-(2-{[(4-methylphenyl)methyl]carbamoyl}ethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate - 946330-08-1

Specification

CAS No. 946330-08-1
Molecular Formula C21H21N3O4S
Molecular Weight 411.48
IUPAC Name methyl 3-[3-[(4-methylphenyl)methylamino]-3-oxopropyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate
Standard InChI InChI=1S/C21H21N3O4S/c1-13-3-5-14(6-4-13)12-22-18(25)9-10-24-19(26)16-8-7-15(20(27)28-2)11-17(16)23-21(24)29/h3-8,11H,9-10,12H2,1-2H3,(H,22,25)(H,23,29)
Standard InChI Key RRJFXEHJZNBSPP-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)CNC(=O)CCN2C(=O)C3=C(C=C(C=C3)C(=O)OC)NC2=S

Introduction

This compound belongs to the class of quinazoline derivatives, which are known for their diverse biological activities. Quinazoline-based molecules often display pharmacological properties such as anticancer, antimicrobial, and anti-inflammatory effects. The specific derivative described here contains functional groups such as a sulfanylidene moiety and a carbamoyl group, which may influence its chemical reactivity and biological activity.

Synthesis

The synthesis of quinazoline derivatives typically involves:

  • Starting Materials: Aromatic amines and isothiocyanates to introduce sulfanylidene functionality.

  • Reaction Pathway: Condensation reactions followed by cyclization to form the tetrahydroquinazoline core.

  • Functionalization: Addition of methyl ester and carbamoyl groups through esterification or amidation.

Potential Applications

Quinazoline derivatives have been extensively studied for their therapeutic potential:

  • Pharmacological Activity:

    • Anticancer agents targeting tyrosine kinases.

    • Antimicrobial properties against bacterial and fungal strains.

    • Anti-inflammatory agents reducing cytokine production.

  • Industrial Uses:

    • As intermediates in organic synthesis.

    • Potential use in material sciences due to unique electronic properties.

Biological Implications

The presence of a sulfanylidene group suggests possible interactions with metal ions or enzymes in biological systems. The carbamoyl group may enhance solubility and bioavailability.

Challenges in Research

  • Synthesis Complexity: Multi-step synthesis with potential for low yields.

  • Stability: Sulfanylidene moiety may be sensitive to oxidation.

  • Toxicity Studies: Comprehensive studies needed to assess safety.

If you have access to experimental data or specific references about this compound, further details can be incorporated into this framework. Let me know if you'd like assistance with any other aspect!

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